Hydroxyzine Acetic Acid Dihydrochloride

Descripción general

Descripción

Hydroxyzine Acetic Acid Dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly referred to as Levocetirizine dihydrochloride, a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyzine Acetic Acid Dihydrochloride involves multiple steps. The process typically starts with the reaction of 4-chlorobenzhydryl chloride with piperazine to form 4-((4-chlorophenyl)phenylmethyl)piperazine. This intermediate is then reacted with ethylene glycol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxyzine Acetic Acid Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: This reaction can convert the compound into alcohols or amines.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Hydroxyzine Acetic Acid Dihydrochloride exhibits several key pharmacological properties:

- Antihistaminic : Effective in managing allergic reactions and conditions like urticaria and atopic dermatitis.

- Anxiolytic : Used to alleviate anxiety and tension in patients.

- Antiemetic : Helps prevent nausea and vomiting, particularly in postoperative settings.

Clinical Applications

-

Treatment of Anxiety Disorders

- Hydroxyzine is often prescribed for generalized anxiety disorder (GAD) due to its rapid onset of action compared to traditional anxiolytics like benzodiazepines. Studies have shown that hydroxyzine can significantly reduce anxiety symptoms without the risk of dependency associated with long-term benzodiazepine use .

- Management of Allergic Conditions

- Preoperative Sedation

- Adjunctive Therapy for Pain Management

Case Studies

- Anxiety Management

- Allergic Reactions

-

Pain Relief Synergy

- A clinical trial investigated the use of hydroxyzine combined with ibuprofen for postoperative pain management. Results indicated that patients receiving the combination reported lower pain scores compared to those receiving ibuprofen alone, suggesting a potentiating effect of hydroxyzine on analgesia .

Data Table: Summary of Clinical Applications

| Application | Mechanism | Evidence Level | Key Findings |

|---|---|---|---|

| Anxiety Disorders | H1-receptor antagonist | High | Significant reduction in anxiety symptoms |

| Allergic Conditions | Antihistamine | High | Effective in reducing pruritus |

| Preoperative Sedation | Sedative effect | Moderate | Reduces pre-surgery anxiety |

| Pain Management | Synergistic analgesic effect | Moderate | Enhanced pain relief when combined with NSAIDs |

Mecanismo De Acción

The compound exerts its effects by acting as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it prevents the action of histamine, a chemical responsible for allergic symptoms. This results in the alleviation of symptoms such as sneezing, itching, and runny nose .

Actividad Biológica

Hydroxyzine acetic acid dihydrochloride, a derivative of hydroxyzine, is a first-generation antihistamine with notable biological activities. This compound is primarily recognized for its antihistaminic, anxiolytic, sedative, and anti-allergic properties. Understanding its biological activity is essential for its therapeutic applications, particularly in treating conditions such as anxiety disorders and allergic reactions.

Hydroxyzine functions primarily as an inverse agonist at the histamine H1 receptor. Unlike traditional antagonists that merely block receptor activity, inverse agonists actively reduce receptor signaling, which is crucial in alleviating allergic symptoms like pruritus and urticaria . The compound also exhibits activity at several off-target receptors:

- 5-HT2A receptors : Implicated in mood regulation.

- Dopamine D1/D2 receptors : Associated with psychotic disorders.

- α1-adrenergic receptors : Involved in vasoconstriction and blood pressure regulation.

These interactions contribute to hydroxyzine's diverse pharmacological profile, including its sedative and anxiolytic effects .

Pharmacokinetics

Hydroxyzine is rapidly absorbed after oral administration, achieving peak plasma concentration (Tmax) approximately 2 hours post-ingestion. The mean volume of distribution is about 16.0 ± 3.0 L/kg , indicating significant tissue uptake, particularly in the skin . Its metabolism occurs predominantly in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), producing cetirizine as a major active metabolite .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | ~2 hours |

| Volume of Distribution | 16.0 ± 3.0 L/kg |

| Half-life | 14-25 hours (longer in elderly) |

| Clearance | 31.1 ± 11.1 mL/min/kg (children), 9.8 ± 3.3 mL/min/kg (adults) |

Anxiety Disorders

Hydroxyzine has been evaluated for its efficacy in treating generalized anxiety disorder (GAD). A multicenter, double-blind study compared hydroxyzine (50 mg/day) to bromazepam (6 mg/day) and placebo over three months. Results indicated significant reductions in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with hydroxyzine showing comparable efficacy to benzodiazepines but with a better safety profile regarding sedation .

Allergic Reactions

The compound is effective in managing allergic conditions such as urticaria and atopic dermatitis. Its antihistaminic properties help alleviate symptoms by blocking histamine-induced itch and inflammation .

Case Studies and Research Findings

Several studies have highlighted hydroxyzine's effectiveness across different conditions:

- Anxiety Treatment : A study demonstrated that patients receiving hydroxyzine experienced a mean reduction in HAM-A scores of -12.16 compared to -9.64 for placebo (p = 0.019) .

- Pain Management : Hydroxyzine has been shown to enhance the analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs). In clinical trials, combinations of hydroxyzine with ibuprofen resulted in significantly improved pain relief compared to NSAID alone .

- Controlled Release Formulations : Research into drug delivery systems has demonstrated that controlled release formulations of hydroxyzine can minimize side effects while maintaining therapeutic efficacy .

Adverse Effects

While generally well-tolerated, hydroxyzine can cause side effects such as drowsiness, dizziness, and anticholinergic responses (e.g., blurred vision). The incidence of these effects varies with dosage and patient demographics .

Summary of Adverse Reactions

| Adverse Effect | Incidence Rate |

|---|---|

| Drowsiness | Common |

| Dizziness | Common |

| Anticholinergic Effects | Less common |

Propiedades

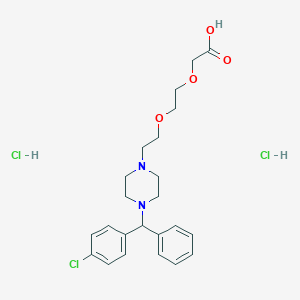

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSILIWIOEGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004016 | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-56-5 | |

| Record name | Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.